N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
"N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide" is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a pyrrole moiety and a 3,4-difluorophenyl group. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for metabolic stability and hydrogen-bonding capacity, while the difluorophenyl group enhances lipophilicity and bioavailability.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-13-4-6-14(7-5-13)20-25-21(29-26-20)18-3-2-10-27(18)12-19(28)24-15-8-9-16(22)17(23)11-15/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSEKUQDBOWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its potential biological activities. The structure incorporates a 1,2,4-oxadiazole moiety, known for its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 423.39 g/mol. Its structure includes:
- A difluorophenyl group
- A pyrrole ring
- An oxadiazole derivative
These components contribute to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole structure. For instance:
- In vitro studies demonstrated that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines. The compound showed inhibitory effects on human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells (MCF-7) with IC50 values ranging from 5.1 µM to 22.08 µM depending on the specific cell line tested .
- Mechanism of Action : The compound is believed to induce apoptosis through the caspase pathway and disrupt cell cycle progression in cancer cells .
Other Biological Activities
The oxadiazole derivatives have also been studied for additional biological activities:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents .
- Anti-inflammatory Effects : Some oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several oxadiazole derivatives including this compound against a panel of twelve human tumor cell lines. The results indicated that this compound had selective activity against renal cancer cells with an IC50 value of approximately 1.14 µM .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action for oxadiazole derivatives. It was found that these compounds could inhibit specific kinases involved in cancer progression and survival pathways. This inhibition led to increased apoptosis in treated cancer cells compared to controls .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the literature:
Research Findings
Structural and Functional Insights
- Oxadiazole vs. Triazole Cores : The 1,2,4-oxadiazole in the target compound (vs. triazole in ) offers greater metabolic stability due to reduced susceptibility to oxidative degradation. However, triazoles may exhibit broader target engagement via sulfur interactions .
- Fluorine Substitution : The 3,4-difluorophenyl group in the target compound increases electronegativity and membrane permeability compared to the 4-fluorophenyl group in Compound 130 . This may enhance CNS penetration or protein binding in antiviral contexts.
- Synthetic Feasibility : Low yields in cephalosporin-oxadiazole hybrids (e.g., 2% for Compound 16e ) suggest that integrating rigid bicyclic systems with oxadiazole units poses synthetic challenges, which may also apply to the target compound’s pyrrole-oxadiazole architecture.
Unresolved Questions
- No direct data exist for the target compound’s bioactivity. Its structural similarities to Compound 130 and triazole analogues suggest possible antiviral or kinase-inhibitory roles, but experimental validation is required.
- The impact of pyrrole-vs.-urea linkers (target vs. Compound 130) on off-target effects remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
